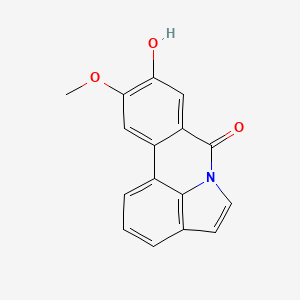
Pratorimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pratorimine is an organic compound that belongs to the class of phenanthridone alkaloids. It is isolated from the bulbs of Crinum bulbispermum, a plant species in the Amaryllidaceae family . This compound has a molecular formula of C16H11NO3 and a molecular weight of 265.268 g/mol . This compound is primarily used for research purposes in life sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pratorimine involves several steps, starting from the appropriate precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the phenanthridone core. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pratorimine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthridones.
Aplicaciones Científicas De Investigación
Pratorimine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Industry: While not widely used industrially, this compound’s derivatives may have applications in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pratorimine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cytotoxic effects. This mechanism is similar to other phenanthridone alkaloids, which are known to intercalate into DNA and disrupt cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Lycorine: Another phenanthridone alkaloid with similar biological activities.
Criasiaticidine A: A pyrrolophenanthridone alkaloid with cytotoxic properties.
Galantamine: An alkaloid used in the treatment of Alzheimer’s disease, structurally related to pratorimine.
Uniqueness
This compound is unique due to its specific structure and the presence of functional groups that allow for diverse chemical reactions. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
88660-12-2 |
|---|---|
Fórmula molecular |
C16H11NO3 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaen-8-one |
InChI |
InChI=1S/C16H11NO3/c1-20-14-8-11-10-4-2-3-9-5-6-17(15(9)10)16(19)12(11)7-13(14)18/h2-8,18H,1H3 |
Clave InChI |
LAKWSSVAGFQTAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


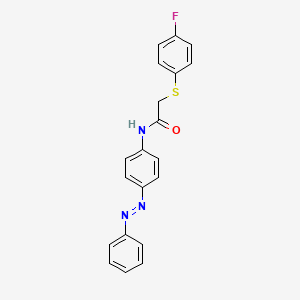


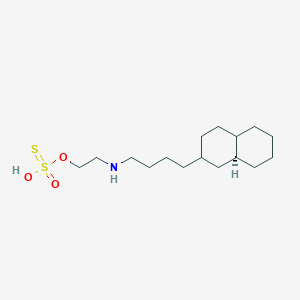

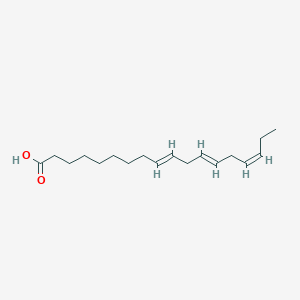

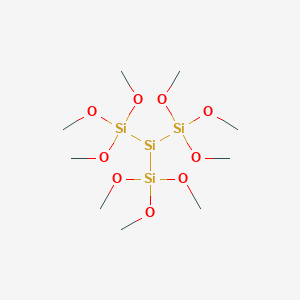
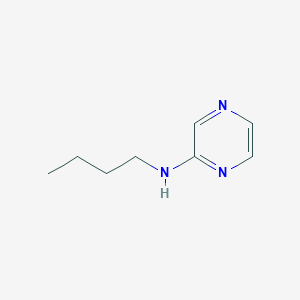
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)
